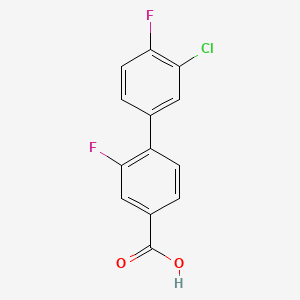

4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid

描述

4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of both chlorine and fluorine atoms attached to the phenyl rings, which can significantly influence its chemical properties and reactivity

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-chloro-4-fluorophenylboronic acid with 3-fluorobenzoic acid under palladium-catalyzed conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

科学研究应用

4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target of the compound.

相似化合物的比较

Similar Compounds

- 3-Chloro-4-fluorophenylboronic acid

- 4-Chloro-3-fluorophenylboronic acid

- 4-Fluoro-3-chlorophenylboronic acid

Uniqueness

4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of chlorine and fluorine atoms in the phenyl rings provides distinct electronic and steric properties that differentiate it from other similar compounds.

生物活性

4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid is a synthetic aromatic compound notable for its potential applications in medicinal chemistry. Characterized by a complex structure featuring both chloro and fluoro substituents, this compound has been the subject of various studies aimed at elucidating its biological activity, particularly its interactions with proteins involved in critical biological pathways, such as cancer.

- Molecular Formula : C15H12ClF2O2

- Molecular Weight : 298.71 g/mol

- Structure : The compound consists of a benzoic acid moiety substituted with a chlorinated and fluorinated phenyl group.

While specific mechanisms of action for this compound are not fully elucidated, preliminary studies suggest potential interactions with proteins involved in cancer pathways, particularly the MDM2 protein. MDM2 is known to regulate the p53 tumor suppressor, making it a significant target in cancer therapy. Compounds with similar structures have shown promising binding affinities, indicating that further research could reveal significant therapeutic potentials.

Biological Activity

- Anticancer Properties :

- Initial studies indicate that this compound may inhibit MDM2, thereby stabilizing p53 and promoting apoptosis in cancer cells. This property positions it as a potential lead compound in anticancer drug development.

- Antimicrobial Activity :

- Although specific data on antimicrobial activity is limited, compounds with similar structures have demonstrated efficacy against various pathogens, suggesting that this compound may also possess antimicrobial properties.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally related compounds. The following table summarizes some of these compounds along with their similarity indices:

| Compound Name | Structure | Similarity Index |

|---|---|---|

| N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine | Structure | 0.89 |

| 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol | Structure | 0.89 |

| N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(3-morpholinopropoxy)quinazolin-6-yl)acrylamide | Structure | 0.87 |

These compounds often share similar biological targets but may exhibit differing levels of activity due to variations in their substituent positions and types.

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of derivatives based on the core structure of this compound. For instance:

- A study highlighted the design of spirooxindoles as potent MDM2 inhibitors, demonstrating how modifications to related structures can enhance biological activity .

Additionally, ongoing investigations aim to optimize the compound's pharmacokinetic properties, including solubility and metabolic stability, which are crucial for effective therapeutic application.

常见问题

Q. Basic: What are the optimal synthetic routes for 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis of this compound can be approached via two primary routes:

- Catalytic Chlorination : Chlorination of precursor benzoic acid derivatives using FeCl₃ as a catalyst under controlled temperatures (e.g., 60–80°C) and inert atmospheres. Yield optimization requires precise stoichiometric ratios and monitoring of reaction progress via TLC or HPLC .

- Enzymatic Coupling : Inspired by cephalosporin synthesis, enzymatic methods (e.g., using esterases or lipases) can reduce hydrolysis side reactions. Key variables include pH (6.5–7.5), enzyme concentration, and incubation time (12–24 hours). In situ product removal may enhance yields .

Optimization Strategy : Use a factorial design to test variables (temperature, catalyst/enzyme load, solvent polarity) and analyze outcomes via ANOVA.

Q. Basic: Which analytical techniques are most effective for characterizing purity and structural integrity of this compound?

Methodological Answer:

- HPLC-PDA : High-performance liquid chromatography with photodiode array detection (≥99% purity threshold) using C18 columns and gradient elution (acetonitrile/water with 0.1% TFA) .

- NMR Spectroscopy : ¹⁹F NMR is critical for verifying fluorine substitution patterns, while ¹H/¹³C NMR confirms aromatic regiochemistry. Deuterated DMSO or CDCl₃ are preferred solvents .

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in negative ion mode validates molecular weight (e.g., [M-H]⁻ ion at m/z 292.01) and detects halogen isotopic patterns .

Q. Advanced: How do substituent variations at the phenyl and benzoic acid moieties influence biological activity, and what experimental approaches validate these structure-activity relationships (SAR)?

Methodological Answer:

- SAR Design : Synthesize derivatives with substituents at the 3-fluoro (e.g., -OH, -CF₃) or 4-fluorophenyl (e.g., -Cl, -OCH₃) positions. Compare activities in bioassays (e.g., enzyme inhibition or cellular uptake) .

- Validation Workflow :

- In Silico Docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or GPCRs).

- In Vitro Assays : Test derivatives in dose-response curves (IC₅₀ determination) and correlate with computational predictions.

- Metabolic Stability : Assess plasma/tissue half-lives using liver microsome models .

Q. Advanced: How can researchers resolve contradictions in reported synthesis yields when comparing enzymatic vs. traditional catalytic methods?

Methodological Answer:

- Variable Analysis :

- Resolution Strategy : Conduct head-to-head comparisons under standardized conditions (solvent, temperature, substrate concentration). Use DOE (Design of Experiments) to identify critical factors (e.g., enzyme purity vs. catalyst activity).

Q. Advanced: What methodologies are recommended for studying surface adsorption and environmental interactions of this compound in controlled laboratory settings?

Methodological Answer:

- Adsorption Studies :

- Microscopic Imaging : Employ AFM or TEM to visualize compound adsorption on silica or polymer surfaces. Quantify adsorption isotherms using quartz crystal microbalance (QCM) .

- Environmental Reactivity : Simulate indoor/outdoor conditions (humidity, UV exposure) in chamber studies. Analyze degradation products via LC-MS/MS .

- Oxidation Pathways : Investigate interactions with ozone or NOx using flow reactors and monitor reaction kinetics via FTIR spectroscopy .

属性

IUPAC Name |

4-(3-chloro-4-fluorophenyl)-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF2O2/c14-10-5-7(2-4-11(10)15)9-3-1-8(13(17)18)6-12(9)16/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIGYHZIXCUAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30690539 | |

| Record name | 3'-Chloro-2,4'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30690539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261922-99-9 | |

| Record name | 3'-Chloro-2,4'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30690539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。